8-Azido-ADP (disodium)
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Overview
Description
8-Azido-ADP (disodium) is a chemical compound known for its role as a covalent-binding inhibitor of mitochondrial adenine nucleotide translocation. This compound is particularly significant in biochemical research due to its ability to cause irreversible inhibition of adenine nucleotide exchange in a light-dependent reaction . It is also utilized as a reagent in click chemistry, which involves copper-catalyzed azide-alkyne cycloaddition reactions .
Preparation Methods
The synthesis of 8-Azido-ADP (disodium) involves several stepsThis process typically requires specific reaction conditions, such as the presence of light to induce the azide group to react . Industrial production methods are not extensively documented, but the compound is generally synthesized in controlled laboratory environments due to its specialized applications .
Chemical Reactions Analysis
8-Azido-ADP (disodium) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of light.
Click Chemistry: The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups.
Common reagents used in these reactions include copper catalysts and alkyne-containing molecules. The major products formed from these reactions are typically cycloaddition products, which are useful in various biochemical applications .
Scientific Research Applications
8-Azido-ADP (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: The compound is employed in studies involving mitochondrial function and adenine nucleotide translocation.
Medicine: Research involving 8-Azido-ADP (disodium) contributes to understanding mitochondrial diseases and developing potential therapeutic interventions.
Mechanism of Action
The mechanism of action of 8-Azido-ADP (disodium) involves its ability to inhibit mitochondrial adenine nucleotide translocation. This inhibition occurs through a light-dependent reaction that causes irreversible binding of the compound to the adenine nucleotide translocator. This binding prevents the normal exchange of adenine nucleotides, thereby affecting mitochondrial respiration . The molecular targets include the adenine nucleotide translocator, and the pathways involved are primarily related to mitochondrial function .
Comparison with Similar Compounds
8-Azido-ADP (disodium) can be compared with other azido-containing nucleotides, such as 8-azido-ATP and 8-azido-dATP. These compounds share similar photoreactive properties and are used in photoaffinity labeling and click chemistry . 8-Azido-ADP (disodium) is unique in its specific inhibition of adenine nucleotide translocation in mitochondria, which distinguishes it from other azido-nucleotides .
Similar compounds include:
8-Azido-ATP: Used in photoaffinity labeling and studies of ATP synthase.
8-Azido-dATP: Utilized in DNA-protein interaction studies.
Properties
Molecular Formula |
C10H12N8Na2O10P2 |
---|---|
Molecular Weight |
512.18 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N8O10P2.2Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23;;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI Key |
VQCJTJSUNWWBJC-LGVAUZIVSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Na+].[Na+] |
Origin of Product |
United States |
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